N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1,2,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE
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Overview
Description
N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1,2,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a thiazole ring and a benzothiadiazole moiety. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties . The benzothiadiazole structure is often associated with various pharmacological activities, making this compound a subject of interest in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the thiazole class of molecules , which have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets to exert their effects . The specific interactions of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets . The downstream effects of these interactions can vary widely, from changes in cellular metabolism to alterations in signal transduction pathways.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of thiazole derivatives , the effects could range from changes in cellular metabolism and function to alterations in cell signaling and communication.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1,2,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylbenzylamine with thiazole-2-carboxylic acid under acidic conditions to form the thiazole intermediate. This intermediate is then reacted with benzo[d][1,2,3]thiadiazole-5-carbonyl chloride in the presence of a base like triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1,2,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group in the benzothiadiazole moiety can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and benzothiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the nitro group can produce amines .
Scientific Research Applications
N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1,2,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential antitumor and cytotoxic activities.
Industry: Utilized in the development of new materials and chemical reaction accelerators
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1,2,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE is unique due to its combined thiazole and benzothiadiazole structures, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS2/c1-2-12-3-5-13(6-4-12)9-15-11-20-19(25-15)21-18(24)14-7-8-17-16(10-14)22-23-26-17/h3-8,10-11H,2,9H2,1H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUDGSZLSMLSGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(C=C3)SN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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